N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)furan-2-carboxamide
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Description
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)furan-2-carboxamide primarily targets specific enzymes or receptors involved in cellular processes. The quinoline derivative is known for its potential to interact with various biological targets, including enzymes like kinases or receptors such as G-protein coupled receptors (GPCRs). These targets play crucial roles in signal transduction pathways, influencing cellular responses and functions .
Mode of Action
The compound interacts with its targets through binding to the active site or allosteric sites, leading to inhibition or modulation of the target’s activity. For instance, if the target is a kinase, the compound may inhibit its phosphorylation activity, thereby affecting downstream signaling pathways. This interaction can result in altered cellular functions, such as reduced proliferation in cancer cells or modulation of immune responses .
Biochemical Pathways
This compound affects several biochemical pathways, depending on its specific target. Commonly affected pathways include the MAPK/ERK pathway, which is involved in cell growth and differentiation, and the PI3K/Akt pathway, which regulates cell survival and metabolism. By modulating these pathways, the compound can induce apoptosis in cancer cells or alter metabolic processes .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is likely absorbed through the gastrointestinal tract when administered orally. The compound’s lipophilic nature facilitates its distribution across cell membranes, allowing it to reach its intracellular targets. Metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites, which are then excreted via the kidneys. These properties impact its bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, the compound’s action results in the inhibition or modulation of its target’s activity, leading to downstream effects such as reduced cell proliferation, induction of apoptosis, or modulation of immune responses. At the cellular level, these effects translate to therapeutic outcomes, such as tumor regression in cancer therapy or reduced inflammation in autoimmune diseases .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability might be compromised in highly acidic or basic environments, affecting its therapeutic efficacy. Additionally, interactions with other drugs or biomolecules can lead to synergistic or antagonistic effects, altering its overall impact .
Properties
IUPAC Name |
N-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-4-9-22(20(24)18-6-5-10-25-18)13-16-12-15-11-14(2)7-8-17(15)21-19(16)23/h5-8,10-12H,3-4,9,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUYZVVCOZIKLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.